N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)propanamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)propanamide is a complex organic compound that features a benzofuran core, a chlorobenzoyl group, and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)propanamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the chlorobenzoyl group, and the attachment of the dimethylphenoxy group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and catalyst choices.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and chlorobenzoyl-containing molecules. Examples include:
- 2-(4-chlorobenzoyl)-1-benzofuran
- 3-(3,5-dimethylphenoxy)-2-propanamide
Uniqueness
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)propanamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C26H22ClNO4 |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C26H22ClNO4/c1-15-12-16(2)14-20(13-15)31-17(3)26(30)28-23-21-6-4-5-7-22(21)32-25(23)24(29)18-8-10-19(27)11-9-18/h4-14,17H,1-3H3,(H,28,30) |
InChI Key |
AAOYVHBEOXSFGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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